molecular formula C9H19ClN2O B1632543 4-(Piperidin-4-yl)morpholine hydrochloride

4-(Piperidin-4-yl)morpholine hydrochloride

Cat. No. B1632543
M. Wt: 206.71 g/mol
InChI Key: DBCKOLMGKUHNCO-UHFFFAOYSA-N
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Patent
US08288531B2

Procedure details

30.00 kg (90.01 mol) 4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride (M) were dissolved in 67.5 L methanol and 20.0 L water. Then the mixture was hydrogenated at a pressure of 4 bar and an internal temperature of 50° C. in the presence of 1.80 kg palladium on charcoal until no further uptake of hydrogen could be detected. After the reaction had ended the catalyst was filtered off and washed with a mixture of 18.0 L methanol and 2.0 L water. The hydrogenation solution obtained was then transferred into a reactor and heated to 60° C. At 60° C. 540.0 L ethanol were metered in. The resulting suspension was cooled to 5° C. The product was centrifuged off and dried.
Name
4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride
Quantity
30 kg
Type
reactant
Reaction Step One
Quantity
67.5 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
540 L
Type
reactant
Reaction Step Three
Name
Quantity
20 L
Type
solvent
Reaction Step Four
Quantity
1.8 kg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[ClH:1].Cl.C1(C[N:10]2[CH2:15][CH2:14][CH:13]([N:16]3[CH2:21][CH2:20][O:19][CH2:18][CH2:17]3)[CH2:12][CH2:11]2)C=CC=CC=1.[H][H].C(O)C>CO.O.[Pd]>[ClH:1].[NH:10]1[CH2:15][CH2:14][CH:13]([N:16]2[CH2:21][CH2:20][O:19][CH2:18][CH2:17]2)[CH2:12][CH2:11]1 |f:0.1.2,8.9|

Inputs

Step One
Name
4-[1-(phenylmethyl)-4-piperidinyl]-morpholine-dihydrochloride
Quantity
30 kg
Type
reactant
Smiles
Cl.Cl.C1(=CC=CC=C1)CN1CCC(CC1)N1CCOCC1
Name
Quantity
67.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
540 L
Type
reactant
Smiles
C(C)O
Step Four
Name
Quantity
20 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
1.8 kg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an internal temperature of 50° C.
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a mixture of 18.0 L methanol and 2.0 L water
CUSTOM
Type
CUSTOM
Details
The hydrogenation solution obtained
CUSTOM
Type
CUSTOM
Details
was then transferred into a reactor
CUSTOM
Type
CUSTOM
Details
At 60° C
TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 5° C
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
Cl.N1CCC(CC1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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